

Application Notes and Protocols: HMPL-453

Efficacy Evaluation in a Xenograft Mouse Model

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Compound of Interest

Compound Name: FK-453

Cat. No.: B1672742

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Introduction

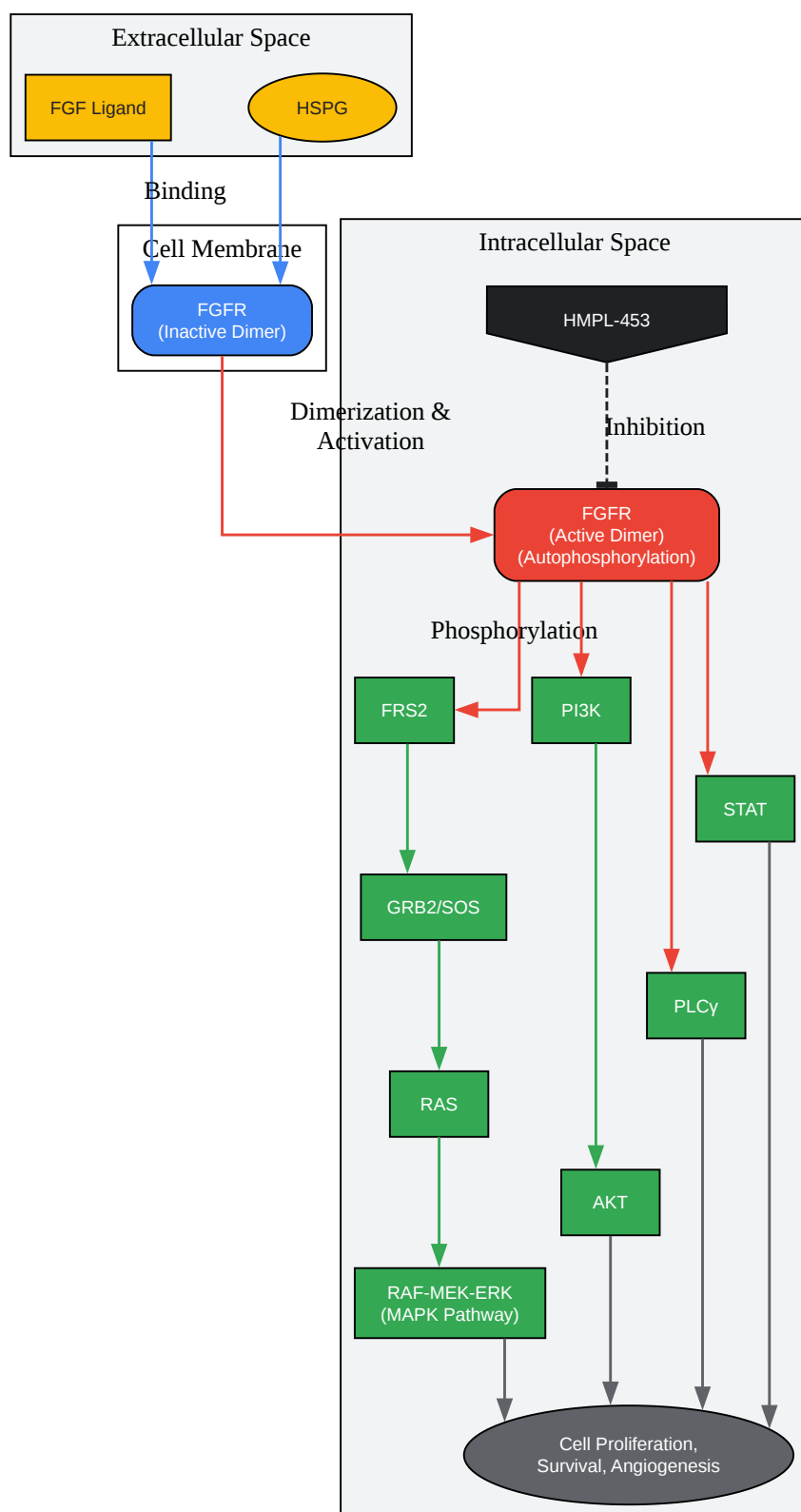
HMPL-453, also known as fanregratinib, is a novel and highly selective small molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3][4] Aberrant activation of the FGF/FGFR signaling pathway is a key driver in various malignancies, promoting tumor growth, angiogenesis, and resistance to therapy.[1][5][6][7][8] Consequently, targeting this pathway presents a promising therapeutic strategy. Preclinical studies have demonstrated that HMPL-453 exhibits potent anti-tumor activity in tumor models with FGFR alterations.[2]

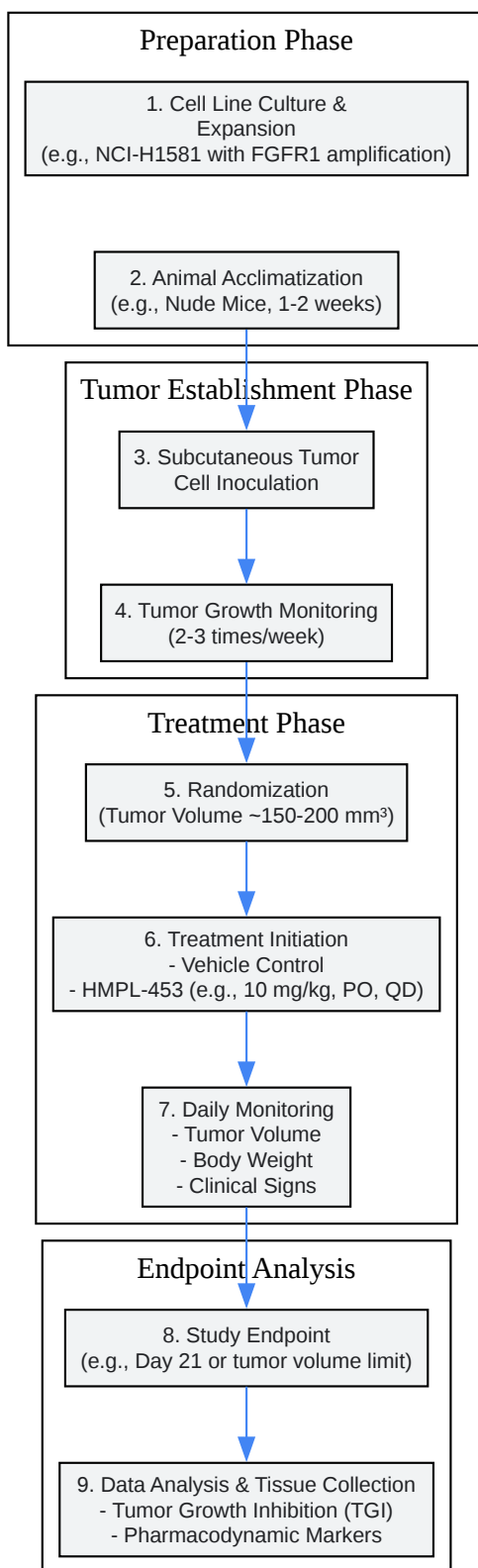
These application notes provide a detailed protocol for evaluating the in vivo efficacy of HMPL-453 using a xenograft mouse model. This model is a cornerstone in preclinical cancer research for assessing the therapeutic potential of anti-cancer agents.[9][10][11]

Mechanism of Action: HMPL-453 and the FGF/FGFR Signaling Pathway

The FGF/FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors (FGFRs), a process often facilitated by heparan sulfate proteoglycans.[5][12][13] This binding event induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[5][14] The activated FGFRs then recruit and phosphorylate various downstream effector proteins, triggering multiple

signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[5][13][14] These pathways are crucial for regulating cell proliferation, survival, differentiation, and migration.[6][12] HMPL-453 exerts its anti-tumor effect by selectively inhibiting the kinase activity of FGFR1, 2, and 3, thereby blocking the downstream signaling and suppressing tumor cell growth and proliferation.[2][4]





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